Propylene glycol
Overview
Description
Propylene glycol, also known as propane-1,2-diol, is a synthetic organic compound with the chemical formula C₃H₈O₂. It is a colorless, odorless, and tasteless liquid that is hygroscopic and miscible with water, acetone, and chloroform. This compound is widely used in various industries due to its versatile properties, including its ability to act as a solvent, humectant, and preservative.
Mechanism of Action
Target of Action
Propylene glycol, also referred to as 1,2-propanediol or propane-1,2-diol, is an organic compound (diol or double alcohol) with formula C3H8O2 . It is used as an excipient in various applications such as a humectant in topicals, a preservative in solutions, and a co-solvent in aerosols, parenterals, oral solutions, and topicals . It is also used as a plasticizer in aqueous film-coating formulations or as a solvent in medicinal e-cigarettes .
Mode of Action
This compound interacts with its targets in various ways. For instance, it is used as a solvent to increase the apparent solubility and the permeation of drugs through lipid membranes . It also acts as a surfactant, preventing water from beading up on objects .
Biochemical Pathways
The mechanism of action of this compound is due to the effects of glycolic acid and oxalic acid. Glycolic acid builds up as this compound is broken down and can cause a metabolic acidosis in the patient . At higher temperatures and in an open container, this compound oxidizes and produces various chemicals, including lactic acid, pyruvic acid, and acetic acid .
Pharmacokinetics
This compound is a colorless, odorless, and slightly viscous liquid . It is hygroscopic, meaning that it readily absorbs water from the surrounding environment . If you have normal liver and kidney function, your body can easily remove this compound. About 45% of the compound gets out of the body through the kidneys unchanged. The body breaks down the rest into lactic acid .
Action Environment
Environmental factors can influence the action of this compound. The leakage of this compound can affect ground and surface water, dissolved oxygen concentration, biodegrading microorganisms, pH, organic matter, and aeration . The fate and transport processes of this compound include advection, mechanical dispersion, molecular diffusion, and biodegradation . This compound can also enter the environment through the disposal of products that contain it .
Biochemical Analysis
Biochemical Properties
Propylene glycol is involved in various biochemical reactions. It is metabolized in the human body into pyruvic acid, a normal part of the glucose-metabolism process, readily converted to energy, acetic acid, handled by ethanol-metabolism, lactic acid, a normal acid generally abundant during digestion, and propionaldehyde, a potentially hazardous substance .
Cellular Effects
In biochemical and physiological research, this compound functions as a potent cryoprotectant, safeguarding cells and tissues from freezing-induced damage .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism into various compounds. Vitamin B12-dependent enzymes break down this compound, converting it to propionaldehyde .
Temporal Effects in Laboratory Settings
This compound exposure does not affect postnatal renal, metabolic, and hepatic adaptations in neonates . These indicators were similar when compared to cases exposed to phenobarbital-propylene glycol or paracetamol-mannitol .
Dosage Effects in Animal Models
This compound, when used in typical amounts, has no discernible impact on animal development and/or reproduction and most likely has no adverse effects on human development or reproduction .
Metabolic Pathways
This compound is involved in the glucose-metabolism process, where it is metabolized into pyruvic acid . It is also handled by ethanol-metabolism, where it is converted into acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylene glycol is primarily produced through the hydration of propylene oxide. This process can be carried out using either a non-catalytic high-temperature method or a catalytic low-temperature method.
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Non-catalytic High-Temperature Method: : In this method, propylene oxide is reacted with water at temperatures ranging from 200°C to 220°C and pressures of 1.7 to 2.0 megapascals. The reaction yields a mixture of this compound and dithis compound, which can be separated through distillation.
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Catalytic Low-Temperature Method: : This method involves the use of acidic or basic catalysts to facilitate the reaction between propylene oxide and water at lower temperatures (50°C to 70°C). Common catalysts include sulfuric acid, phosphoric acid, and potassium hydroxide. The reaction produces a higher yield of this compound with fewer by-products.
Industrial Production Methods
In industrial settings, this compound is typically produced using the catalytic low-temperature method due to its higher efficiency and lower energy consumption. The process involves the following steps:
Preparation of Propylene Oxide: Propylene oxide is produced through the chlorohydrin process or the hydroperoxide process.
Hydration Reaction: Propylene oxide is reacted with water in the presence of a catalyst to form this compound.
Separation and Purification: The reaction mixture is subjected to distillation to separate this compound from other by-products. The purified this compound is then collected and stored for further use.
Chemical Reactions Analysis
Types of Reactions
Propylene glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation: : this compound can be oxidized to form lactic acid, pyruvic acid, and acetic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : this compound can be reduced to form propanol. This reaction is usually carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : this compound can undergo substitution reactions with halogens, acids, and alcohols to form various derivatives. For example, reacting this compound with hydrochloric acid produces propylene chlorohydrin.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sulfuric acid, phosphoric acid, potassium hydroxide
Major Products Formed
Oxidation: Lactic acid, pyruvic acid, acetic acid
Reduction: Propanol
Substitution: Propylene chlorohydrin
Scientific Research Applications
Propylene glycol has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry.
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Chemistry: : In chemistry, this compound is used as a solvent for various chemical reactions and as a stabilizer for reactive compounds. It is also used in the synthesis of polymers and resins.
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Biology: : In biological research, this compound is used as a cryoprotectant for preserving biological samples at low temperatures. It helps prevent the formation of ice crystals, which can damage cells and tissues.
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Medicine: : In medicine, this compound is used as a solvent for pharmaceuticals, as a carrier for topical medications, and as a humectant in cosmetic formulations. It is also used in the production of injectable drugs and as a vehicle for oral medications.
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Industry: : In industrial applications, this compound is used as an antifreeze and coolant in refrigeration systems, as a de-icing agent for aircraft, and as a plasticizer in the production of plastics and rubber. It is also used in the food industry as a food additive and preservative.
Comparison with Similar Compounds
Propylene glycol is often compared to other similar compounds, such as ethylene glycol, glycerol, and butylene glycol. While these compounds share some similarities, they also have distinct differences that make this compound unique.
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Ethylene Glycol: : Ethylene glycol is a diol with the chemical formula C₂H₆O₂. It is commonly used as an antifreeze and coolant, similar to this compound. ethylene glycol is more toxic and poses greater health risks if ingested.
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Glycerol: : Glycerol, also known as glycerin, is a triol with the chemical formula C₃H₈O₃. It is used as a humectant, solvent, and sweetener in various applications. Glycerol is less volatile and has a higher boiling point compared to this compound.
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Butylene Glycol: : Butylene glycol is a diol with the chemical formula C₄H₁₀O₂. It is used as a solvent, humectant, and plasticizer. Butylene glycol has a higher molecular weight and boiling point compared to this compound, making it less volatile.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique properties, including its hygroscopic nature, solvent capabilities, and chemical reactivity, make it an essential component in many industrial, pharmaceutical, and research applications. By understanding its preparation methods, chemical reactions, and mechanisms of action, scientists and industry professionals can continue to harness the potential of this compound in innovative ways.
Properties
IUPAC Name |
propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2, Array | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPANE-1,2-DIOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | propylene glycol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Propylene_glycol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58858-91-6 (hydrochloride salt) | |
Record name | Propylene glycol [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0021206 | |
Record name | 1,2-Propylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid. | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Propanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | PROPANE-1,2-DIOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Propylene glycol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/685 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propylene glycol | |
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URL | https://www.drugbank.ca/drugs/DB01839 | |
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Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene glycol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/685 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propylene glycol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROPANE-1,2-DIOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04 | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62 | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene glycol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/685 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless viscous liquid | |
CAS No. |
57-55-6, 25322-68-3, 63625-56-9 | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (±)-Propylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propylene glycol [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylene glycol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | propylene glycol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69860 | |
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Record name | Glycol, polypropylene (P750) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Glycol, polypropylene (P1200) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Glycol, polypropylene (P400) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2-Propanediol | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,2-Propylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Propanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC9Q167V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene glycol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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